molecular formula C9H6N2O4 B13032788 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylicacid

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylicacid

Cat. No.: B13032788
M. Wt: 206.15 g/mol
InChI Key: WPOSVOBYGTUSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid is a heterocyclic organic compound with a quinazoline backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in research and industrial applications .

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid is unique due to its specific functional groups and their positions on the quinazoline ring. This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2,4-dioxo-1H-quinazoline-8-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(8(13)14)6(4)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)

InChI Key

WPOSVOBYGTUSAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)NC2=O

Origin of Product

United States

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